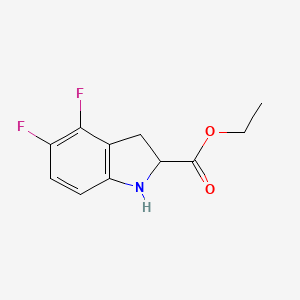

Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C11H11F2NO2 |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H11F2NO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-4,9,14H,2,5H2,1H3 |

InChI Key |

KHLKWRTXCQDCFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(N1)C=CC(=C2F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability. The reaction conditions are carefully monitored to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert specific functional groups to their reduced forms.

Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl-5-fluoroindole-2-carboxylate ()

Structural Differences :

- Lacks the 4-fluoro and 2,3-dihydro modifications.

- Contains a fully aromatic indole ring with a single fluorine at position 3.

Key Properties :

- Synthetic Utility: Used as a precursor for carboxamide derivatives via reactions with aminobenzophenones (e.g., yielding N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide with 37.5% yield) .

- Physical Data : Derivatives exhibit melting points (m.p.) ranging from 233–250°C and distinct NMR/IR profiles, influenced by fluorine's electron-withdrawing effects .

Comparison :

- The saturated 2,3-dihydro ring in the target compound may reduce aromaticity, altering π-stacking interactions and solubility compared to the fully aromatic analog.

- Difluoro substitution (4,5- vs. 5-) could enhance steric and electronic effects, impacting reactivity in cross-coupling or substitution reactions.

Methyl 4,5-Dichloroindole-2-carboxylate ()

Structural Differences :

- Chlorine replaces fluorine at positions 4 and 4.

- Methyl ester instead of ethyl ester.

Key Properties :

- Molecular Weight : 244.07 g/mol (vs. ~229 g/mol estimated for the target compound).

- Lipophilicity : Higher calculated XlogP (3.5) due to chlorine's hydrophobic nature .

- Synthetic Applications : Chlorine's stronger electron-withdrawing effect may favor nucleophilic aromatic substitution over fluorine.

Comparison :

- The ethyl ester in the target compound may improve solubility in organic solvents compared to the methyl analog.

Methyl 4,5-Dimethyl-1H-indole-2-carboxylate ()

Structural Differences :

- Methyl groups replace fluorines at positions 4 and 5.

- Fully aromatic indole ring.

Key Properties :

- Molecular Weight : 203.24 g/mol.

- Electronic Effects : Methyl groups are electron-donating, contrasting with fluorine's electron-withdrawing nature.

Comparison :

- The target compound's difluoro substitution likely increases electrophilicity at the indole ring, favoring reactions like amidation or halogenation.

- Methyl groups in the analog may enhance steric bulk, reducing accessibility for enzyme binding in biological applications.

Indole-5-carboxylic Acid Derivatives (–6)

Structural Differences :

- Carboxylic acid or aldehyde substituents instead of esters.

- Lack of fluorine or dihydro modifications.

Key Properties :

Comparison :

- The ethyl ester in the target compound provides a protective group for the carboxylate, enabling controlled functionalization.

- Fluorine substitution may confer resistance to oxidative degradation compared to non-halogenated analogs.

Research Implications

- Drug Design : The 4,5-difluoro and 2,3-dihydro modifications in the target compound may optimize pharmacokinetic profiles by balancing lipophilicity and metabolic stability.

- Synthetic Chemistry : Ethyl esters and fluorine substitutions enhance versatility in derivatization, as demonstrated in carboxamide synthesis .

- Material Science : Fluorinated indoles could serve as building blocks for liquid crystals or polymers, leveraging fluorine's electronegativity and thermal stability.

Biological Activity

Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C11H9F2NO2

- Molecular Weight : 225.19 g/mol

- CAS Number : 194870-66-1

- IUPAC Name : Ethyl 4,5-difluoro-1H-indole-2-carboxylate

This compound features a partially saturated indole ring system with fluorine substitutions at the 4 and 5 positions, which may influence its biological activity by altering its physicochemical properties such as lipophilicity and electron density.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by several structural features:

| Structure Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and metabolic stability |

| Indole Ring System | Essential for interaction with biological targets |

| Carboxylate Group | Facilitates binding to receptor sites |

The unique combination of these features may confer distinct therapeutic potentials compared to non-fluorinated analogs.

Anticancer Studies

A study investigating the anticancer properties of related indole derivatives reported that compounds with similar structural motifs exhibited significant cytotoxicity against human leukemia cell lines with IC50 values as low as 1.50 µM . This suggests that this compound may also possess similar anticancer potential.

Antimicrobial Research

Research into the antimicrobial effects of fluorinated indoles has shown promising results against various pathogens. For example, derivatives with similar fluorination patterns demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics . This indicates a potential for this compound in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.